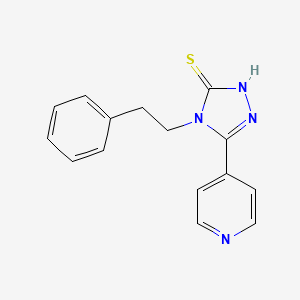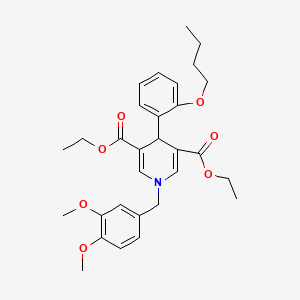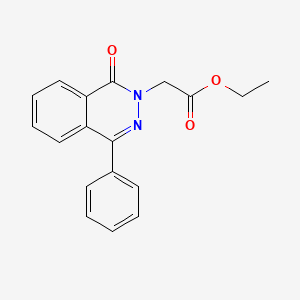
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, also known as PETT, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and tumor growth. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and are implicated in tumor invasion and metastasis.
Biochemical and Physiological Effects
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant properties. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potential for use in the development of new drugs and materials. However, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol also has some limitations, including its limited solubility in water and its potential for off-target effects due to its inhibition of multiple enzymes.
Orientations Futures
There are several future directions for research on 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, including the development of new 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol-based drugs for the treatment of inflammation and cancer, the synthesis of new 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol-based materials with unique properties, and the further elucidation of the mechanism of action of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. Other potential areas of research include the development of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol-based imaging agents for use in diagnostic imaging and the study of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol's potential as a therapeutic agent for other diseases, such as Alzheimer's disease.
Méthodes De Synthèse
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitropyridine with sodium ethoxide, followed by the reaction of the resulting compound with 2-phenylethylamine and thiosemicarbazide. The final product is obtained through the reduction of the nitro group using hydrogen gas and palladium on carbon as a catalyst.
Applications De Recherche Scientifique
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In biochemistry, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use in catalysis and imaging. In materials science, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been used as a building block in the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
4-(2-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c20-15-18-17-14(13-6-9-16-10-7-13)19(15)11-8-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDIEIPUQNIGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenylethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)
![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5543837.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)
![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543846.png)
![methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5543859.png)
![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)
![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5543875.png)

![3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B5543885.png)
![N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5543893.png)
![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)